molecular formula C4H2ClFN2O2 B6313119 5-Chloro-6-fluoropyrimidine-2,4-diol CAS No. 1858257-07-4

5-Chloro-6-fluoropyrimidine-2,4-diol

Cat. No. B6313119
CAS RN: 1858257-07-4
M. Wt: 164.52 g/mol
InChI Key: UEQCCQQQHWNPIX-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoropyrimidine-2,4-diol, also known as 5-CFPD, is a synthetic compound that is widely used in a variety of scientific research applications. It is a member of the pyrimidine family of molecules, which are known for their diverse biological activities. 5-CFPD has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoropyrimidine-2,4-diol is not yet fully understood, but it is believed to involve the inhibition of certain enzymes involved in the metabolism of glucose and other carbohydrates. It is also believed to have antioxidant and anti-inflammatory properties.
Biochemical and Physiological Effects
5-Chloro-6-fluoropyrimidine-2,4-diol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-Chloro-6-fluoropyrimidine-2,4-diol can inhibit the activity of enzymes involved in the metabolism of glucose and other carbohydrates. It has also been shown to reduce oxidative stress and inflammation, and to protect against neuronal damage.

Advantages and Limitations for Lab Experiments

The use of 5-Chloro-6-fluoropyrimidine-2,4-diol in lab experiments has several advantages. It is a relatively inexpensive compound and is easy to synthesize. It is also a relatively stable compound, which makes it suitable for long-term storage. However, there are some limitations to its use in lab experiments. It is a relatively potent compound and should be handled with caution. In addition, its effects on humans are not yet fully understood, so caution should be exercised when using it in human studies.

Future Directions

There are several potential future directions for 5-Chloro-6-fluoropyrimidine-2,4-diol research. These include further research into its potential therapeutic applications in cancer, diabetes, and neurodegenerative diseases. In addition, further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Finally, further research is needed to explore the potential of 5-Chloro-6-fluoropyrimidine-2,4-diol as an effective drug delivery system.

Synthesis Methods

5-Chloro-6-fluoropyrimidine-2,4-diol is synthesized by a two-step reaction involving the condensation of 5-chloro-6-fluoropyrimidine with 2,4-diol. The first step involves the reaction of 5-chloro-6-fluoropyrimidine with 2,4-diol in an aqueous solution at a temperature of 80-90°C. This reaction produces 5-chloro-6-fluoropyrimidine-2,4-diol as the product. The second step involves the hydrolysis of the reaction product, which yields 5-Chloro-6-fluoropyrimidine-2,4-diol as the final product.

Scientific Research Applications

5-Chloro-6-fluoropyrimidine-2,4-diol has been used in a variety of scientific research applications, including cancer research, diabetes research, and neurodegenerative disease research. In cancer research, 5-Chloro-6-fluoropyrimidine-2,4-diol has been studied for its potential anti-tumor activities. In diabetes research, 5-Chloro-6-fluoropyrimidine-2,4-diol has been studied for its potential to reduce insulin resistance. In neurodegenerative diseases, 5-Chloro-6-fluoropyrimidine-2,4-diol has been studied for its potential to protect against neuronal damage.

properties

IUPAC Name

5-chloro-6-fluoro-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClFN2O2/c5-1-2(6)7-4(10)8-3(1)9/h(H2,7,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEQCCQQQHWNPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(NC(=O)NC1=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-fluoropyrimidine-2,4-diol

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